Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate is a chemical compound belonging to the class of dihydronaphthofurans. These compounds are characterized by a fused ring structure that includes a furan ring and a naphthalene ring. Dihydronaphthofurans are known for their diverse biological activities and are found in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate can be achieved through several methods. One common approach involves the annulation of naphthols with various reagents. Cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, are also employed. Other methods include intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements .
Industrial Production Methods
Industrial production of dihydronaphthofurans, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes .
Scientific Research Applications
Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals and natural products. Its biological activities make it a valuable compound in medicinal chemistry, where it is studied for its potential therapeutic effects . Additionally, it is used in the development of new materials and as a synthetic intermediate in organic chemistry .
Mechanism of Action
The mechanism of action of Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydro-1-hydroxynaphtho[2,3-c]furan
- 1,3-Dihydro-1-hydroxynaphtho[1,2-c]furan
- Naphtho[2,3-b]furan-4,9-dione
Uniqueness
Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydrobenzo[f][1]benzofuran-3-yl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)8-12-9-18-14-7-11-5-3-2-4-10(11)6-13(12)14/h2-7,12H,8-9H2,1H3 |
InChI Key |
IUXIAXCJPBWLQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=CC3=CC=CC=C3C=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.